molecular formula C15H17NO2 B1597674 ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 76546-68-4

ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B1597674
CAS No.: 76546-68-4
M. Wt: 243.30 g/mol
InChI Key: LNBCSWPBLZPWKQ-UHFFFAOYSA-N
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Description

OSM-S-31: is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. OSM-S-31 is known for its unique chemical structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-31 involves the construction of the thienopyrimidine scaffold. . This method provides workable yields of around 50%.

Industrial Production Methods: While specific industrial production methods for OSM-S-31 are not detailed, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: OSM-S-31 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly at the amine position, are common to create analogs of OSM-S-31.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of OSM-S-31, which are studied for their enhanced or modified biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-31 involves its interaction with specific molecular targets. One of the primary targets is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). OSM-S-31 inhibits this enzyme by forming a covalent adduct with the asparagine-tRNA complex, thereby blocking protein translation and activating the amino acid starvation response . This mechanism is highly specific to the parasite enzyme, making OSM-S-31 a promising candidate for antimalarial drug development.

Comparison with Similar Compounds

Uniqueness of OSM-S-31: OSM-S-31 is unique due to its specific interaction with PfAsnRS and its ability to form a covalent adduct, which is not observed with other similar compounds. This unique mechanism of action makes OSM-S-31 a valuable compound for further research and development.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)14-10-11(2)16(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCSWPBLZPWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372446
Record name Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76546-68-4
Record name Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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